molecular formula C17H20BrN3O B12239766 3-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine

3-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine

Cat. No.: B12239766
M. Wt: 362.3 g/mol
InChI Key: QSIODDNKRPNBGV-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine is a complex organic compound that features a bromine atom, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a pyridine N-oxide.

Scientific Research Applications

3-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand the interaction of pyridine derivatives with biological targets.

    Industrial Applications: Potential use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a piperidine ring, and a pyridine ring makes it a versatile intermediate for various synthetic and research applications.

Properties

Molecular Formula

C17H20BrN3O

Molecular Weight

362.3 g/mol

IUPAC Name

3-bromo-2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine

InChI

InChI=1S/C17H20BrN3O/c1-13-11-19-8-4-16(13)22-12-14-5-9-21(10-6-14)17-15(18)3-2-7-20-17/h2-4,7-8,11,14H,5-6,9-10,12H2,1H3

InChI Key

QSIODDNKRPNBGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=C(C=CC=N3)Br

Origin of Product

United States

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